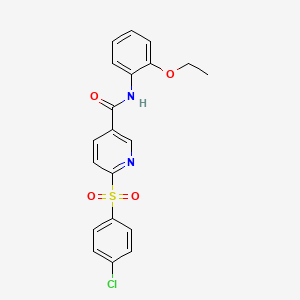![molecular formula C24H27N5O2 B3205253 N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1040642-34-9](/img/structure/B3205253.png)
N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Overview
Description
“N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide” is a compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group . This compound is similar to substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives which were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Future Directions
The future directions for “N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide” could involve further development and evaluation of its anti-tubercular activity. The molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that the molecular interactions of similar derivatized conjugates have been studied using docking , which suggests that these compounds may interact with their targets in a specific manner to exert their effects.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the metabolic pathways of Mycobacterium tuberculosis.
Pharmacokinetics
The cytotoxicity of similar compounds has been evaluated on hek-293 (human embryonic kidney) cells , suggesting that these compounds may have favorable bioavailability and toxicity profiles.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound may have a potent inhibitory effect on the growth of this bacterium.
Action Environment
The performance of similar compounds has been found to improve with the amount of the compound but reduce somewhat with temperature . This suggests that the compound’s action may be influenced by factors such as concentration and temperature.
Properties
IUPAC Name |
N-benzyl-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-21-10-8-20(9-11-21)22-12-13-23(27-26-22)28-14-16-29(17-15-28)24(30)25-18-19-6-4-3-5-7-19/h3-13H,2,14-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICOVDYJDFLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


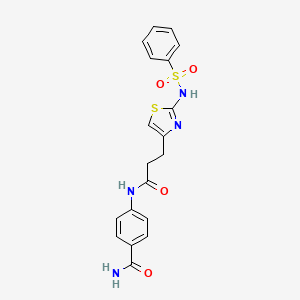
![1-(4-((4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3205178.png)

![3-Cyclopropyl-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205196.png)
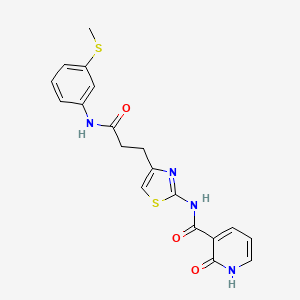
![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B3205218.png)
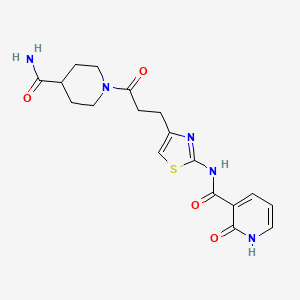
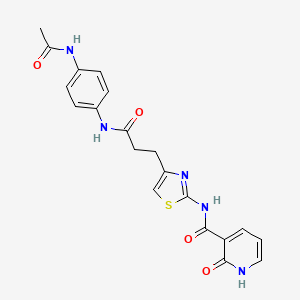
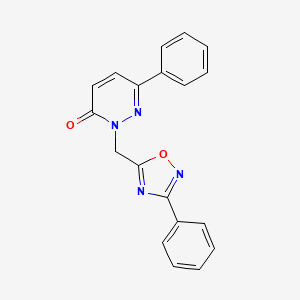
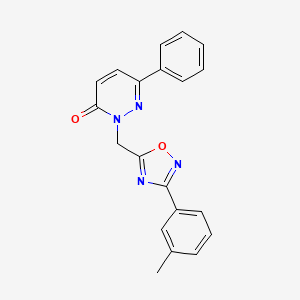
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B3205257.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3205277.png)
